4-Isopropylthiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-propan-2-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O2S/c1-5(2)6-3-7(8(9)10)11-4-6/h3-5H,1-2H3,(H,9,10) |
InChI Key |
VFZFHLPZEOBVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Direct Synthetic Routes to 4-Isopropylthiophene-2-carboxylic Acid
Direct synthetic methods aim to construct the target molecule from precursors that already contain the thiophene (B33073) core. These methods often involve oxidation, carboxylation, or debromination steps.
A common and straightforward method for the synthesis of thiophene-2-carboxylic acids is the oxidation of the corresponding 2-acylthiophenes. wikipedia.orggoogle.com For this compound, this would involve the oxidation of 4-isopropylthiophene-2-carbaldehyde (B69950) or 2-acetyl-4-isopropylthiophene. Various oxidizing agents can be employed for this transformation. For instance, chromium-based reagents like chromium trioxide (CrO₃) in an acidic medium can effectively oxidize thiophene-2-carbaldehyde (B41791) to its carboxylic acid derivative. smolecule.com The reaction mechanism proceeds through a chromate (B82759) ester intermediate, followed by the cleavage of the C-H bond of the aldehyde. smolecule.com Kinetic studies have shown that the electron-donating nature of the thiophene ring can influence the rate of this oxidation. smolecule.com Another effective method is the use of sodium hypochlorite (B82951) in an alkaline solution, which can oxidize 2-acetylthiophene (B1664040) to the sodium salt of thiophene-2-carboxylic acid. google.com
Table 1: Comparison of Oxidizing Agents for Thiophene-2-carboxaldehyde
| Oxidizing Agent | Reaction Conditions | Advantages | Disadvantages |
| Chromium Trioxide (CrO₃) | Acidic medium | High efficiency | Toxicity of chromium reagents |
| Sodium Hypochlorite (NaOCl) | Alkaline solution | Cost-effective | Potential for side reactions |
| Jones Reagent | Acetone, 5°C to room temp | Effective for various substrates | Requires careful temperature control |
This table provides a general comparison of oxidizing agents used for the conversion of thiophene aldehydes to carboxylic acids.
Carboxylation involves the direct introduction of a carboxylic acid group onto the thiophene ring. This can be achieved by reacting a metalated thiophene derivative with carbon dioxide. For the synthesis of this compound, 3-isopropylthiophene would be the starting material. The thiophene ring can be metalated at the 2-position using a strong base such as n-butyllithium (n-BuLi). beilstein-journals.org The resulting 2-lithiated intermediate is then quenched with carbon dioxide (dry ice) to yield the desired carboxylic acid. beilstein-journals.org This method offers high regioselectivity for the 2-position of π-excessive heterocycles like thiophene. uwindsor.ca
Recent research has also explored direct carboxylation of thiophene with CO₂ using a base-mediated system of carbonates and carboxylates, which avoids the need for strong organometallic reagents. mdpi.com
Debromination provides a route to the target compound from a halogenated precursor. In this approach, a bromine atom at a specific position on the thiophene ring is selectively removed. For instance, if a synthetic route leads to a brominated intermediate such as 5-bromo-4-isopropylthiophene-2-carboxylic acid, the bromine atom at the 5-position can be removed. This can be achieved through methods like reduction with zinc dust. beilstein-journals.org Another approach involves the use of bromine acceptors, such as alkylarenes, in the presence of a Lewis acid. google.com This technique has been demonstrated for the debromination of other aromatic systems. google.com
Regioselective Functionalization Approaches for Thiophene Core
Regioselective methods are crucial for controlling the precise placement of substituents on the thiophene ring, especially when multiple reactive sites are available.
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselectivity in the functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on a directing metalation group (DMG) that coordinates with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org While direct DoM on an unsubstituted thiophene typically favors the 2-position, the presence of a substituent can influence the site of metalation. uwindsor.ca For the synthesis of this compound, one could envision a scenario where a directing group at the 3-position of the thiophene ring directs metalation to the 2-position, followed by carboxylation. However, the inherent reactivity of the 2-position of thiophene often dominates. uwindsor.ca
An alternative strategy involves introducing a directing group that can later be converted to or replaced by the isopropyl group. The choice of the directing group and the reaction conditions are critical for achieving the desired regioselectivity. harvard.edu
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The thiophene ring is highly activated towards electrophilic attack, with a strong preference for substitution at the 2-position. researchgate.netpearson.com When the 2-position is blocked, substitution typically occurs at the 5-position. Substitution at the 3- or 4-position is generally less favored.
To synthesize this compound via electrophilic substitution, one would need to introduce the isopropyl group at the 4-position of a thiophene-2-carboxylic acid derivative or introduce the carboxylic acid group at the 2-position of a 3-isopropylthiophene. Given the directing effects of substituents, introducing an isopropyl group (an activating group) onto a thiophene ring already bearing a deactivating carboxyl group at the 2-position would likely direct the incoming electrophile to the 5-position. Therefore, a more plausible route would be the functionalization of 3-isopropylthiophene. Friedel-Crafts acylation of 3-isopropylthiophene, for instance, would likely occur at the 2-position due to the activating and directing effect of the isopropyl group, followed by oxidation to the carboxylic acid. The regioselectivity of electrophilic substitution on substituted thiophenes can be complex and may result in a mixture of isomers. masterorganicchemistry.comlibretexts.org
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of 3-Substituted Thiophenes
| Electrophile | Substituent (at C3) | Major Product(s) |
| Acylating Agent | Activating (e.g., alkyl) | 2-acyl-3-alkylthiophene |
| Halogenating Agent | Activating (e.g., alkyl) | 2-halo-3-alkylthiophene |
| Nitrating Agent | Deactivating (e.g., -NO₂) | 5-nitro-3-substituted thiophene |
This table illustrates the general patterns of electrophilic substitution on 3-substituted thiophenes.
Advanced Catalytic Syntheses
Advanced catalytic methods offer efficient and selective routes to complex molecules like this compound. These strategies often employ transition metal catalysts to facilitate bond formations and functional group transformations that are challenging to achieve through classical methods.
Transition Metal-Catalyzed Cross-Coupling Reactions for Thiophene Ring Functionalization (e.g., C-S coupling)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction and functionalization of the thiophene ring. Palladium- and copper-based catalytic systems are particularly prevalent in forming C-C and C-S bonds.
C-S coupling reactions are also instrumental in the synthesis of the thiophene ring itself through various cyclization strategies. researchgate.netderpharmachemica.com These methods often involve the reaction of a sulfur source with a suitably functionalized acyclic precursor. Transition metals, particularly copper, can catalyze the formation of carbon-sulfur bonds, leading to the thiophene core. researchgate.net
The functionalization of a pre-formed thiophene ring can also be achieved via C-H activation and cross-coupling. This approach avoids the need for pre-halogenated or organometallic thiophene substrates.
Below is a table summarizing various transition metal-catalyzed cross-coupling reactions applicable to the synthesis and functionalization of thiophene derivatives.
| Cross-Coupling Reaction | Catalyst System (Typical) | Reactants | Bond Formed | Potential Application for this compound |
| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Thiophene-halide/triflate + Organoboron reagent | C-C | Synthesis from a 4-halo-thiophene-2-carboxylic acid precursor and an isopropylboronic acid. |
| Stille | Pd catalyst | Thiophene-halide/triflate + Organostannane | C-C | Functionalization of the thiophene ring. |
| Heck | Pd catalyst, Base | Thiophene-halide/triflate + Alkene | C-C | Introduction of unsaturated side chains. |
| Sonogashira | Pd catalyst, Cu co-catalyst, Base | Thiophene-halide/triflate + Terminal alkyne | C-C (sp²-sp) | Synthesis of alkynylthiophene derivatives. |
| Buchwald-Hartwig | Pd catalyst, Base | Thiophene-halide/triflate + Amine/Alcohol/Thiol | C-N, C-O, C-S | Introduction of heteroatom substituents. |
| Ullmann Condensation | Cu catalyst | Thiophene-halide + Alcohol/Amine/Thiol | C-O, C-N, C-S | An alternative to palladium-catalyzed methods for heteroatom coupling. |
Reductive Carboxylation of Aldehydes with CO2 for α-Hydroxycarboxylic Acid Analogs
The conversion of aldehydes to α-hydroxycarboxylic acids is a valuable transformation in organic synthesis. A particularly attractive and sustainable approach involves the reductive carboxylation of aldehydes using carbon dioxide (CO₂) as a C1 source. chemrevlett.com This method provides a direct route to α-hydroxycarboxylic acid analogs of this compound, starting from the corresponding 4-isopropylthiophene-2-carboxaldehyde.
The reaction generally proceeds via the activation of the aldehyde, followed by nucleophilic attack on CO₂ and subsequent reduction. Various catalytic systems, including those based on transition metals and photoredox catalysts, have been developed to facilitate this transformation under mild conditions. chemrevlett.com
For instance, a one-pot synthesis of α-hydroxy acids from aldehydes can be achieved using silyllithium reagents and CO₂. organic-chemistry.org While specific examples for 4-isopropylthiophene-2-carboxaldehyde are not explicitly detailed in the literature, the methodology has been successfully applied to a range of aromatic aldehydes. researchgate.net Enzymatic approaches have also shown promise in the carboxylation of heterocyclic compounds and the subsequent reduction of the resulting carboxylic acids to aldehydes, which highlights the potential for biocatalytic routes to these molecules. mdpi.com
The direct carboxylation of the thiophene C-H bond with CO₂ has also been investigated, offering a route to thiophene carboxylic acids without the need for pre-functionalized substrates. researchgate.netmdpi.com
The table below outlines key features of reductive carboxylation methods.
| Method | Catalyst/Reagent | Key Features | Applicability to 4-Isopropylthiophene-2-carboxaldehyde |
| Photoredox Catalysis | Photocatalyst (e.g., Iridium complex), Reductant | Utilizes visible light, mild reaction conditions. | Potentially applicable for the synthesis of the corresponding α-hydroxy acid. |
| Transition Metal Catalysis | Nickel or other transition metal catalysts | Can proceed under electrochemical or chemical reduction conditions. | Feasible, given the success with other aromatic aldehydes. |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | NHCs can activate the aldehyde towards carboxylation. | A promising avenue for the synthesis of the α-hydroxy acid analog. |
| Enzymatic Carboxylation | Carboxylase enzymes | High selectivity and mild, aqueous conditions. | Potential for a green and selective synthesis route. |
Chemo- and Stereoselective Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a versatile handle for a variety of chemo- and stereoselective transformations, allowing for the synthesis of a diverse range of derivatives.
The reactivity of thiophene-2-carboxylic acids can be influenced by the substituent at the 4-position. The bulky isopropyl group may exert steric effects that can be exploited in selective reactions. The inherent electronic properties of the thiophene ring also play a crucial role in the reactivity of the carboxylic acid. nih.gov
Chemo- and Stereoselective Reactions:
Asymmetric Reduction: The carboxylic acid can be reduced to the corresponding chiral alcohol using stereoselective reducing agents.
Derivatization to Chiral Amides and Esters: Coupling of the carboxylic acid with chiral amines or alcohols can lead to the formation of diastereomeric amides or esters. These can be used to resolve racemic mixtures of the carboxylic acid or to introduce new chiral centers.
Asymmetric α-Functionalization: Deprotonation of the carboxylic acid can be followed by reaction with an electrophile in the presence of a chiral ligand to achieve asymmetric α-functionalization.
Cyclization Reactions: The carboxylic acid functionality can participate in intramolecular cyclization reactions to form fused heterocyclic systems. The stereochemistry of these reactions can often be controlled by the choice of catalyst and reaction conditions.
The synthesis of chiral imine-substituted thiophene derivatives has been reported, demonstrating that chiral auxiliaries can be effectively used to induce stereoselectivity in reactions involving the thiophene core. nih.gov Furthermore, the development of transition-metal-catalyzed methods for the decarbonylation of carboxylic acids to olefins opens up possibilities for converting this compound into novel unsaturated derivatives. rsc.org
The table below provides examples of transformations involving the carboxylic acid functionality.
| Transformation | Reagents/Catalyst | Product Type | Potential for Stereoselectivity |
| Esterification | Alcohol, Acid/Base catalyst | Ester | Can be used with chiral alcohols for diastereomer formation. |
| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide | Can be used with chiral amines for diastereomer formation. |
| Reduction to Alcohol | Reducing agent (e.g., LiAlH₄, BH₃) | Primary Alcohol | Can be made stereoselective with chiral reducing agents. |
| Conversion to Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride | Acid Chloride | Intermediate for further functionalization. |
| Decarboxylative Coupling | Transition metal catalyst (e.g., Pd, Ni) | Aryl or vinyl derivatives | Can be used to form new C-C bonds. |
| Curtius/Schmidt/Lossen Rearrangements | Azide sources/reagents | Amine (via isocyanate) | Access to amino-substituted thiophenes. |
Derivatization and Functionalization Strategies
Synthesis of Carboxylic Acid Derivatives
The carboxylic acid functional group is a versatile platform for the synthesis of various derivatives, which are often essential intermediates in the preparation of more complex molecules.
The synthesis of esters from 4-isopropylthiophene-2-carboxylic acid can be efficiently achieved through Fischer esterification. This classic method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). operachem.commasterorganicchemistry.com The reaction is an equilibrium process, and to maximize the yield of the ester, an excess of the alcohol is often used as the solvent, or the water generated during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com For instance, reacting this compound with ethanol (B145695) under acidic conditions yields ethyl 4-isopropylthiophene-2-carboxylate. The mechanism proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water lead to the final ester product. masterorganicchemistry.com
Table 1: Examples of Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Ester Product |
|---|---|---|---|
| This compound | Methanol | H₂SO₄ | Methyl 4-isopropylthiophene-2-carboxylate |
| This compound | Ethanol | TsOH | Ethyl 4-isopropylthiophene-2-carboxylate |
Alternatively, activated ester methods can be employed, especially for substrates that are sensitive to strong acidic conditions. These methods involve the conversion of the carboxylic acid into a more reactive intermediate, which then readily reacts with an alcohol.
The formation of an amide bond between this compound and an amine generally requires the use of a coupling reagent to overcome the unfavorable acid-base reaction that forms an unreactive carboxylate salt. libretexts.org Dicyclohexylcarbodiimide (DCC) is a commonly used coupling reagent for this purpose. researchgate.net The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide. libretexts.org The reaction is often facilitated by the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net A significant advantage of using DCC is that the byproduct, dicyclohexylurea (DCU), is a solid that is insoluble in most organic solvents and can be easily removed by filtration. nih.gov
Table 2: DCC-Mediated Amide Synthesis
| Carboxylic Acid | Amine | Coupling System | Amide Product |
|---|---|---|---|
| This compound | Aniline | DCC/DMAP | N-phenyl-4-isopropylthiophene-2-carboxamide |
| This compound | Benzylamine | DCC/DMAP | N-benzyl-4-isopropylthiophene-2-carboxamide |
Acyl Halide and Anhydride (B1165640) Generation
Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids that serve as versatile intermediates for the synthesis of esters, amides, and other acyl compounds. The conversion of this compound to its corresponding acyl chloride, 4-isopropylthiophene-2-carbonyl chloride, can be readily achieved by treatment with thionyl chloride (SOCl₂). orgsyn.orggoogle.com The reaction is typically performed by heating the mixture, and the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drive the reaction to completion. masterorganicchemistry.com
The corresponding carboxylic anhydride can be prepared by reacting the acyl chloride with a salt of the carboxylic acid or by using a dehydrating agent. nih.gov These reactive acylating agents can then undergo nucleophilic acyl substitution with a wide range of nucleophiles.
Modification of the Isopropyl Moiety
The isopropyl group attached to the thiophene (B33073) ring offers further opportunities for functionalization, allowing for the introduction of additional chemical diversity.
The tertiary carbon of the isopropyl group is a benzylic-like position and is susceptible to oxidation. Under controlled conditions, this position can be oxidized to a hydroxyl group, forming a tertiary alcohol. Further oxidation is also possible, potentially leading to cleavage of the isopropyl group under more vigorous conditions. The specific products of such oxidative transformations would depend on the choice of oxidizing agent and the reaction conditions employed. mdpi.comnih.gov
Selective halogenation of the isopropyl group can be achieved through free-radical halogenation. This process typically involves the use of a halogenating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or upon irradiation with UV light. This method would favor the substitution of the hydrogen atom at the tertiary benzylic position of the isopropyl group, leading to the formation of a tertiary alkyl halide. This halogenated derivative can then serve as a substrate for various nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups at this position.
Functionalization at Other Thiophene Ring Positions
Beyond the existing isopropyl and carboxylic acid groups, the C-4 and C-5 positions of the thiophene ring are prime targets for further chemical modification. Advanced organic synthesis techniques, including lithiation, halogenation, and transition-metal-catalyzed cross-coupling reactions, are employed to introduce a wide array of substituents, thereby tuning the molecule's steric and electronic properties.
Lithiation and Subsequent Electrophilic Quenching at C-5
A powerful strategy for the introduction of various functional groups at the C-5 position of thiophene-2-carboxylic acids involves directed ortho-metalation. Treatment of thiophene-2-carboxylic acid with a strong base, such as lithium diisopropylamide (LDA), results in double deprotonation to form the 5-lithio derivative. This organolithium intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce new substituents at the C-5 position.
The general mechanism involves the initial deprotonation of the acidic carboxylic acid proton, followed by the regioselective deprotonation of the C-5 proton, which is the most acidic proton on the thiophene ring due to the directing effect of the carboxylate group. The resulting dianion can then be quenched with various electrophiles.
Table 1: Examples of Electrophilic Quenching at C-5 of Lithiated Thiophene-2-carboxylic Acid Derivatives
| Electrophile | Reagent Example | Resulting Functional Group at C-5 |
| Alkyl Halides | Methyl Iodide (CH₃I) | Methyl (-CH₃) |
| Carbonyls | Acetone ((CH₃)₂CO) | 2-hydroxyprop-2-yl (-C(OH)(CH₃)₂) |
| Carbon Dioxide | Dry Ice (CO₂) | Carboxylic Acid (-COOH) |
| Silyl Halides | Trimethylsilyl Chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |
While this method is well-established for thiophene-2-carboxylic acid, its application to the 4-isopropyl derivative follows the same principles, yielding 5-substituted-4-isopropylthiophene-2-carboxylic acids. The choice of electrophile determines the nature of the substituent introduced at the C-5 position, allowing for the synthesis of a diverse array of derivatives.
Bromination at C-4 for Further Derivatization
Electrophilic aromatic substitution is a fundamental reaction for functionalizing thiophene rings. Specifically, bromination at the C-4 position of this compound can be achieved, providing a versatile handle for subsequent cross-coupling reactions. Due to the presence of the deactivating carboxylic acid group and the activating isopropyl group, direct bromination requires careful control of reaction conditions to achieve the desired regioselectivity. Often, the carboxylic acid is first converted to an ester to modulate the electronic properties of the ring and improve the yield and selectivity of the bromination reaction.
Research has shown that the bromination of ethyl 5-alkylthiophene-2-carboxylates can be selectively directed to the 4-position. This strategy can be adapted for the 4-isopropyl analogue, providing a key intermediate for further diversification.
Cross-Coupling Reactions for Aryl/Alkyl Substitutions
The halogenated derivatives of this compound, particularly the 4-bromo derivative, are valuable precursors for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of aryl and alkyl substituents. It is common practice to protect the carboxylic acid group as an ester during these transformations to prevent interference with the catalytic cycle. reddit.com
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds by coupling an organoboron reagent with an organic halide. The 4-bromo-4-isopropylthiophene-2-carboxylate can be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl or vinyl groups at the C-4 position. nih.govresearchgate.net
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. wikipedia.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org This reaction allows for the synthesis of 4-alkynyl-4-isopropylthiophene-2-carboxylic acid derivatives, which are valuable building blocks in medicinal chemistry and materials science.
Heck Coupling: The Heck reaction provides a method for the arylation or vinylation of alkenes. libretexts.org The 4-bromo-4-isopropylthiophene-2-carboxylate can react with various alkenes in the presence of a palladium catalyst and a base to form 4-alkenyl-4-isopropylthiophene-2-carboxylic acid derivatives. thieme-connect.de
Table 2: Overview of Cross-Coupling Reactions on Halogenated Thiophene-2-Carboxylic Acid Derivatives
| Reaction Name | Coupling Partner | Catalyst System | Resulting Linkage |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Palladium Catalyst + Base | C-C (Aryl/Vinyl) |
| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper Co-catalyst + Base | C-C (Alkynyl) |
| Heck | Alkene | Palladium Catalyst + Base | C-C (Alkenyl) |
These derivatization and functionalization strategies provide a robust toolbox for the chemical modification of this compound, enabling the synthesis of a wide range of novel compounds for various applications.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 4-Isopropylthiophene-2-carboxylic acid, offering precise information about the hydrogen and carbon framework of the molecule.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H and ¹³C NMR spectroscopy provides foundational data for the structural confirmation of this compound.
In the ¹H NMR spectrum , the protons of the thiophene (B33073) ring are expected to appear as two distinct signals in the aromatic region. The proton at the 3-position (H3) and the proton at the 5-position (H5) would likely appear as doublets due to coupling with each other. The isopropyl group would give rise to a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift, often in the 10-12 ppm range.
The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. The spectrum would show distinct signals for the carboxyl carbon (C=O), the four carbons of the thiophene ring, and the two different carbons of the isopropyl group (methine and methyl). The carboxyl carbon is characteristically deshielded, appearing in the 165-185 ppm region. The chemical shifts of the thiophene ring carbons are influenced by the electron-withdrawing carboxylic acid group and the electron-donating isopropyl group. oup.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| COOH | 10.0 - 12.0 | br s | C2 (COOH) | 165 - 175 |
| H5 | 7.0 - 8.0 | d | C5 | 125 - 135 |
| H3 | 7.0 - 8.0 | d | C3 | 125 - 135 |
| CH(CH₃)₂ | 3.0 - 3.5 | sept | C4 | 145 - 155 |
| CH(CH₃)₂ | 1.2 - 1.4 | d | CH(CH₃)₂ | 30 - 40 |
| CH(CH₃)₂ | 20 - 25 |
Predicted chemical shift ranges are based on typical values for substituted thiophenes and carboxylic acids. Actual values may vary depending on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. science.govyoutube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the H3 and H5 protons of the thiophene ring, confirming their spatial proximity. It would also show a strong correlation between the methine proton and the methyl protons of the isopropyl group. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of carbon signals based on their attached, and usually more easily assigned, proton signals. For example, the signal for the methine proton of the isopropyl group would correlate with the methine carbon signal. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. The HMBC spectrum is key to piecing together the molecular fragments. Key correlations would include:
A correlation from the H3 proton to the carboxyl carbon (C2) and the C4 and C5 carbons of the ring.
A correlation from the H5 proton to the C3 and C4 carbons.
Correlations from the isopropyl methine proton to the C3, C4, and C5 carbons of the thiophene ring, definitively placing the isopropyl group at the C4 position.
Correlations from the isopropyl methyl protons to the isopropyl methine carbon and the C4 carbon of the ring.
Chiral NMR Solvating Agents for Enantiodifferentiation of Carboxylic Acids
The technique of using chiral NMR solvating agents (CSAs) is employed to distinguish between enantiomers of a chiral compound. This method relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSA, which results in separate, distinguishable NMR signals for each enantiomer. However, this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, the use of chiral NMR solvating agents for enantiodifferentiation is not applicable to this specific compound.
Computational Prediction of NMR Chemical Shifts (e.g., GIAO approach)
Computational chemistry provides a powerful method for predicting NMR spectra, which can then be compared with experimental data to validate structural assignments. github.io The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a widely applied approach for calculating NMR chemical shifts. rsc.orgnih.gov
The process involves:
Building a 3D model of the this compound molecule.
Performing a geometry optimization to find the lowest energy conformation of the molecule.
Calculating the NMR shielding tensors for each nucleus using the GIAO method at a chosen level of theory (e.g., B3LYP/cc-pVDZ). researchgate.net
Converting the calculated absolute shielding values into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.
The predicted spectrum can then be compared with the experimental ¹H and ¹³C NMR data. A strong correlation between the calculated and observed chemical shifts provides high confidence in the structural and spectral assignments. stenutz.eu
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic information about the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups within this compound. The spectrum is characterized by several distinct absorption bands. researchgate.net
The most prominent features are associated with the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, the O-H stretching vibration appears as a very broad and strong absorption band in the 2500-3300 cm⁻¹ region. orgchemboulder.com This broad band often overlaps with the C-H stretching vibrations from the isopropyl and thiophene moieties. The carbonyl (C=O) stretch of the carboxylic acid gives rise to another strong, sharp absorption band, typically found between 1690 and 1760 cm⁻¹. vscht.czlibretexts.org Conjugation with the thiophene ring would be expected to shift this absorption to a lower wavenumber within this range.
Other significant absorptions include the C-O stretching and O-H bending vibrations of the carboxylic acid group, as well as characteristic bands for the thiophene ring, such as C=C and C-S stretching vibrations. iosrjournals.org
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | Carboxylic acid (dimer) | 2500 - 3300 | Strong, Very Broad |
| C-H stretch | Isopropyl, Thiophene | 2850 - 3100 | Medium-Weak |
| C=O stretch | Carboxylic acid | 1690 - 1760 | Strong |
| C=C stretch | Thiophene ring | 1400 - 1550 | Medium-Variable |
| O-H bend | Carboxylic acid | 1395 - 1440 | Medium |
| C-O stretch | Carboxylic acid | 1210 - 1320 | Strong |
| C-S stretch | Thiophene ring | 600 - 860 | Weak-Medium |
Expected absorption ranges are based on general spectroscopic data for the respective functional groups. orgchemboulder.comiosrjournals.org
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between ions with the same nominal mass but different elemental formulas due to the mass defects of the constituent atoms. nih.gov
The exact mass, or monoisotopic mass, is calculated by summing the masses of the most abundant isotopes of each element in the molecule. missouri.edu For this compound, the molecular formula is C₈H₁₀O₂S.
Table 2: Calculation of Exact Mass for this compound (C₈H₁₀O₂S)
| Element | Number of Atoms | Mass of Most Abundant Isotope (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |
| Total Exact Mass | | | 170.040156 |
By comparing the experimentally measured exact mass to the theoretical value, the elemental formula can be confirmed with high confidence, which is a critical step in structural elucidation.
Tandem mass spectrometry (MS/MS) is used to investigate the structure of an ion by inducing its fragmentation and analyzing the resulting product ions. nih.gov In an MS/MS experiment, a precursor ion (in this case, the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. wvu.edu
For carboxylic acids, characteristic fragmentation pathways often involve the loss of small neutral molecules. Common losses include the hydroxyl radical (·OH, loss of 17 Da) and the carboxyl group (·COOH, loss of 45 Da). miamioh.edu Another frequent initial fragmentation step for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da). nih.gov
For this compound, fragmentation could be initiated by several pathways:
Decarboxylation: Loss of CO₂ from the molecular ion [M]+• to yield an ion at m/z 126.
Loss of Isopropyl Group: Alpha-cleavage resulting in the loss of an isopropyl radical (·C₃H₇, 43 Da) or propene (C₃H₆, 42 Da) via rearrangement. The loss of an isopropyl group is a known fragmentation pattern for related compounds. nih.gov
Cleavage of the Carboxyl Group: Loss of the ·COOH radical (45 Da) to produce an ion at m/z 125.
Thiophene Ring Fragmentation: Subsequent fragmentation of the primary product ions could involve the cleavage of the thiophene ring.
The analysis of these fragmentation patterns provides valuable information about the connectivity of the atoms within the molecule. researchgate.net
Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry, are essential for the analysis of complex mixtures and the definitive identification of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates compounds based on their volatility and interaction with a stationary phase inside a capillary column. thepharmajournal.com Due to the low volatility and polar nature of carboxylic acids, they often require a derivatization step (e.g., esterification) to convert them into more volatile analogs before GC-MS analysis. thepharmajournal.combotanyjournals.com After separation, the compound is ionized (typically by electron ionization, EI), and the resulting mass spectrum is generated. This spectrum, which contains the molecular ion and characteristic fragment ions, can be compared against spectral libraries like the NIST database for identification. thepharmajournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, often without the need for derivatization. nih.govresearchgate.net Reversed-phase liquid chromatography (RP-LC) is a common separation mode, where compounds are separated based on their hydrophobicity. nih.gov Electrospray ionization (ESI) is a soft ionization technique frequently used to generate ions from the liquid phase. nih.govwaters.com The mobile phase often contains additives like formic acid or ammonium acetate to facilitate protonation and improve ionization efficiency. waters.com LC-MS provides both retention time from the chromatography and mass spectral data, offering a high degree of specificity for compound identification. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. nii.ac.jp The thiophene ring is a chromophore that exhibits strong UV absorption. The spectrum of unsubstituted thiophene shows a primary absorption band around 235 nm, which is attributed to a π → π* electronic transition. nii.ac.jp
The electronic properties and thus the UV-Vis spectrum of the thiophene ring are significantly influenced by the nature and position of substituents. nii.ac.jp For this compound, both the carboxylic acid and isopropyl groups modify the electronic structure of the thiophene chromophore.
The carboxylic acid group at the 2-position is conjugated with the thiophene ring. This conjugation extends the π-system, which typically results in a bathochromic shift (a shift to a longer wavelength) of the π → π* absorption band compared to unsubstituted thiophene.
The isopropyl group at the 4-position is an electron-donating alkyl group. It can cause a small bathochromic shift through hyperconjugation.
In addition to the primary π → π* transition, a weaker absorption band corresponding to an n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, may be observed at a longer wavelength, typically in the 270-300 nm range for carbonyl compounds. masterorganicchemistry.com The exact position (λₘₐₓ) and intensity of the absorption bands can also be affected by the solvent used for the measurement. nih.gov
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to simulate the UV-Vis spectrum and analyze the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). globalresearchonline.netresearchgate.net
X-ray Crystallography
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.
Although a specific crystal structure for this compound is not publicly available, the solid-state conformation can be predicted based on the structures of similar thiophene-2-carboxylic acid derivatives. It is anticipated that the molecule would exhibit a largely planar conformation, with a small dihedral angle between the plane of the thiophene ring and the carboxylic acid group to maximize π-conjugation. The isopropyl group would be oriented to minimize steric hindrance with the adjacent hydrogen atom on the thiophene ring.
Table 2: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value Range |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| C(thiophene)-C(carboxyl) Bond Length (Å) | 1.45 - 1.49 |
| O-C-O Bond Angle (°) | 120 - 125 |
Note: These are predicted values based on crystallographic data of related compounds.
A hallmark of the crystal structure of carboxylic acids is the formation of strong intermolecular hydrogen bonds. It is highly probable that this compound molecules in the solid state would form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This interaction involves the hydroxyl proton of one carboxylic acid group hydrogen bonding to the carbonyl oxygen of the other, and vice versa, creating a characteristic R²₂(8) ring motif.
These robust hydrogen bonding networks are the dominant intermolecular force and are expected to dictate the molecular packing in the crystal lattice, influencing physical properties such as melting point and solubility.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Group
The carboxylic acid group is a primary site for nucleophilic acyl substitution, a class of reactions where the hydroxyl (-OH) portion of the carboxyl group is replaced by a nucleophile. masterorganicchemistry.com These reactions typically proceed through a tetrahedral intermediate. uomustansiriyah.edu.iq The poor leaving group ability of the hydroxyl group often necessitates acid catalysis or conversion of the -OH into a better leaving group to facilitate the substitution. libretexts.org
The conversion of 4-Isopropylthiophene-2-carboxylic acid to its corresponding ester is commonly achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. chemguide.co.uklibretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or the water formed is removed from the reaction mixture. chemistrysteps.comorganic-chemistry.org
The mechanism of Fischer esterification proceeds through several reversible steps: masterorganicchemistry.commasterorganicchemistry.com
Protonation of the Carbonyl Oxygen : An acid catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. chemistrysteps.comorganic-chemistry.org
Nucleophilic Attack : The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com
Table 1: Key Steps in Fischer Esterification
| Step | Description |
|---|---|
| 1 | Protonation of the carbonyl group by an acid catalyst. |
| 2 | Nucleophilic attack by the alcohol on the activated carbonyl carbon. |
| 3 | Formation of a tetrahedral intermediate. |
| 4 | Proton transfer to create a good leaving group (H₂O). |
| 5 | Elimination of water to form a protonated ester. |
| 6 | Deprotonation to yield the final ester and regenerate the catalyst. |
The direct reaction of a carboxylic acid with an amine to form an amide is challenging because the acidic carboxylic acid and the basic amine readily undergo an acid-base reaction to form a stable carboxylate salt. Therefore, the conversion typically requires high temperatures to dehydrate this salt or the use of coupling agents. ucl.ac.uk
Catalytic methods have been developed to facilitate direct amidation under milder conditions. For instance, titanium tetrafluoride has been shown to be an effective catalyst for the direct amidation of various carboxylic acids with amines. researchgate.net The general mechanism for amidation involves the activation of the carboxylic acid. With coupling reagents like carbodiimides, the carboxylic acid's hydroxyl group is converted into a better leaving group, which is then displaced by the amine nucleophile. ucl.ac.uk
Acyl halides are highly reactive carboxylic acid derivatives and serve as valuable intermediates for the synthesis of other derivatives like esters and amides. wikipedia.orgyoutube.com this compound can be converted into its corresponding acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org
The mechanism with thionyl chloride involves: libretexts.org
The carboxylic acid's hydroxyl group attacks the sulfur atom of SOCl₂, displacing a chloride ion.
This forms a protonated acyl chlorosulfite intermediate.
The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into sulfur dioxide and another chloride ion. libretexts.org
Carboxylic anhydrides can be synthesized from the resulting acyl chloride. The reaction of an acyl chloride with a carboxylate salt (formed by deprotonating the carboxylic acid) proceeds via nucleophilic acyl substitution, where the carboxylate attacks the carbonyl carbon of the acyl chloride, displacing the chloride ion. uomustansiriyah.edu.iqmasterorganicchemistry.com Alternatively, two molecules of the carboxylic acid can be dehydrated using strong dehydrating agents. nih.govyoutube.com
Electrophilic and Nucleophilic Reactions of the Thiophene (B33073) Ring
The thiophene ring is considered an electron-rich aromatic system and is generally more reactive than benzene (B151609) towards electrophilic substitution. wikipedia.orgquora.com The sulfur atom can delocalize its lone pair of electrons into the π-system, increasing the electron density of the ring carbons. wikipedia.orgquora.com
In electrophilic aromatic substitution (EAS), the thiophene ring acts as a nucleophile. masterorganicchemistry.com Substitution occurs preferentially at the C2 and C5 positions (α-positions), which are more reactive than the C3 and C4 positions (β-positions), because the intermediate carbocation (σ-complex) formed during α-attack is more resonance-stabilized. quora.comquora.com
For this compound, the regiochemical outcome of an EAS reaction is controlled by the directing effects of the two existing substituents:
-COOH group at C2 : The carboxylic acid group is an electron-withdrawing and deactivating group. It directs incoming electrophiles primarily to the C5 position (meta to itself, as the C4 position is occupied).
-CH(CH₃)₂ group at C4 : The isopropyl group is an electron-donating and activating group. It directs incoming electrophiles to the positions ortho (C3 and C5) and para to itself.
The combined influence of these groups strongly favors electrophilic attack at the C5 position . This position is activated by the ortho-directing isopropyl group and is the least deactivated position relative to the meta-directing carboxylic acid group.
Table 2: Directing Effects of Substituents on the Thiophene Ring
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Carboxylic Acid | C2 | Electron-withdrawing, Deactivating | Meta (to C5) |
| Isopropyl | C4 | Electron-donating, Activating | Ortho (to C3, C5), Para |
| Net Effect | Favors substitution at C5 |
Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂ in acetic acid). libretexts.orgmasterorganicchemistry.com
The protons on the thiophene ring are acidic and can be removed by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form highly reactive thienyllithium species. wikipedia.org These intermediates are powerful nucleophiles that can react with various electrophiles. kyoto-u.ac.jp The α-protons (at C2 and C5) are generally more acidic than the β-protons.
In the case of this compound, the presence of the acidic carboxylic proton complicates direct lithiation of the ring, as the organolithium reagent would first deprotonate the -COOH group. However, if two equivalents of the base are used, or if the carboxylic acid is first protected, lithiation of the ring can occur. The regioselectivity of this deprotonation is directed by the substituents.
Research on thiophene-2-carboxylic acid has shown that the directing effect depends on the base used: chempedia.info
With n-butyllithium (n-BuLi) , lithiation occurs at the C3 position . The carboxylate group formed in situ acts as a directed metalation group, guiding the lithium to the adjacent (ortho) position.
With a bulkier, non-nucleophilic base like lithium diisopropylamide (LDA) , deprotonation occurs at the most acidic ring position, which is the vacant α-position, C5 . chempedia.info
The isopropyl group at C4 may introduce steric hindrance, potentially influencing the preference for C5 lithiation over C3 lithiation. The resulting lithiated species are valuable for introducing a wide range of functional groups onto the thiophene ring. rsc.orgacs.org
Oxidation and Reduction Chemistry
The chemical reactivity of this compound is characterized by transformations of its functional groups—the isopropyl side chain and the carboxylic acid moiety—as well as the thiophene ring itself. This section details the oxidative and reductive processes this compound can undergo.
Selective Oxidation of Side Chains
The isopropyl group attached to the thiophene ring of this compound is susceptible to oxidation. This reactivity is attributed to the benzylic position of the isopropyl group, which is activated by the adjacent thiophene ring. Strong oxidizing agents can selectively convert the isopropyl side chain into a carboxylic acid group. pharmaguideline.comlibretexts.org The stability of the thiophene ring itself is generally high, allowing for selective oxidation of the alkyl side chain without rupturing the ring. pharmaguideline.com
Common oxidizing agents employed for such transformations include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). youtube.com The reaction typically proceeds by attacking the benzylic carbon of the isopropyl group. For the oxidation to occur, the benzylic carbon must possess at least one hydrogen atom, a condition that is met by the isopropyl group. libretexts.org The reaction ultimately cleaves the carbon-carbon bonds of the isopropyl group, leaving a carboxylic acid attached to the thiophene ring.
This selective oxidation would convert this compound into thiophene-2,4-dicarboxylic acid. The general transformation is depicted below:
Reaction Scheme: this compound + Strong Oxidizing Agent → Thiophene-2,4-dicarboxylic acid
| Oxidizing Agent | Typical Conditions | Expected Outcome |
| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup | High yield of thiophene-2,4-dicarboxylic acid |
| Chromic Acid (H₂CrO₄) | Acidic conditions | Good yield of thiophene-2,4-dicarboxylic acid |
It is important to note that while the thiophene ring is relatively stable to oxidation, harsh reaction conditions can lead to its degradation. pharmaguideline.com Therefore, careful control of the reaction parameters is crucial for achieving selective side-chain oxidation.
Reduction of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (4-isopropylthiophen-2-yl)methanol. This transformation requires the use of powerful reducing agents, as carboxylic acids are generally resistant to reduction. britannica.com
Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids to primary alcohols. britannica.comchemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent that can selectively reduce carboxylic acids. chemistrysteps.comkhanacademy.org
A key consideration in the reduction of this compound is the potential for the reduction of the thiophene ring itself. While the aromatic thiophene ring is generally stable, some reducing conditions can lead to its saturation. studysmarter.co.uk However, reagents like LiAlH₄ and BH₃ are generally chemoselective for the reduction of the carboxylic acid group over the thiophene ring under standard conditions.
Reaction Scheme: this compound + Reducing Agent → (4-isopropylthiophen-2-yl)methanol
| Reducing Agent | Typical Solvent | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Highly reactive, requires anhydrous conditions. |
| Borane-Tetrahydrofuran Complex (BH₃·THF) | Tetrahydrofuran (THF) | Generally milder than LiAlH₄ and highly selective for carboxylic acids. |
Proton Transfer Processes and Salt Formation
As a carboxylic acid, this compound can participate in acid-base reactions, specifically proton transfer, to form carboxylate salts. The acidity of the carboxylic acid proton makes it susceptible to removal by a base.
The acidity of thiophene-2-carboxylic acid is known, with a pKa of approximately 3.49. chemicalbook.com The presence of the electron-donating isopropyl group at the 4-position is expected to have a minor effect on the acidity, but the compound will readily undergo deprotonation in the presence of a suitable base.
Proton transfer from the carboxylic acid group to a base results in the formation of the corresponding 4-isopropylthiophene-2-carboxylate anion. This anion can then form an ionic bond with a cation to produce a salt. Common bases used for this purpose include inorganic bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), as well as organic bases.
The general reaction for salt formation is:
Reaction Scheme: this compound + Base → 4-isopropylthiophene-2-carboxylate Salt + Conjugate Acid of the Base
| Base | Resulting Salt |
| Sodium Hydroxide (NaOH) | Sodium 4-isopropylthiophene-2-carboxylate |
| Potassium Hydroxide (KOH) | Potassium 4-isopropylthiophene-2-carboxylate |
| Ammonia (NH₃) | Ammonium 4-isopropylthiophene-2-carboxylate |
The formation of such salts can significantly alter the physical properties of the compound, such as its solubility in water.
Applications in Advanced Materials Science
Precursors for Functional Polymers and Macromolecules
The inherent properties of the thiophene (B33073) ring, such as high thermal stability and conductivity, make it a desirable component in functional polymers. Carboxylic acid-functionalized thiophenes serve as key monomers in the synthesis of various macromolecules.
4-Isopropylthiophene-2-carboxylic acid can be conceptualized as a monomer for producing polyesters and polyamides through condensation polymerization. libretexts.org In these reactions, a dicarboxylic acid reacts with a diol to form a polyester (B1180765) or with a diamine to form a polyamide, eliminating water in the process. libretexts.orgyoutube.com While this compound itself is monofunctional, it can be chemically modified into a difunctional monomer (e.g., a dicarboxylic acid) to participate in step-growth polymerization.
The inclusion of the thiophene moiety into the polymer backbone can impart unique characteristics. For instance, polyesters based on 2,5-thiophenedicarboxylic acid (TPCA), a related compound, have demonstrated high performance and excellent gas-barrier properties. frontiersin.org These thiophene-based polymers (TBPs) are synthesized using diols of varying chain lengths to produce materials like poly(butylene 2,5-thiophenedicarboxylate) (PBTF). frontiersin.org The aromaticity and lower dipole moment of the thiophene ring compared to other heterocyclic rings like furan (B31954) result in distinct polymer chain interactions, influencing the material's final properties. frontiersin.org Similarly, incorporating the this compound structure into polyester or polyamide chains is a strategy to create novel materials with specific thermal, mechanical, and electronic properties. libretexts.org
The push towards green chemistry has intensified research into bio-based polymers to replace materials derived from fossil fuels. mdpi.com Thiophene-based carboxylic acids are significant in this context as they can be synthesized from renewable resources like biomass. frontiersin.orgmdpi.com For example, 2,5-thiophenedicarboxylic acid (TDCA) can be produced from biomass-derived molecules, positioning it as a sustainable alternative to petroleum-based monomers like terephthalic acid for creating high-performance aromatic polyesters. mdpi.com
The development of polymers from bio-sourced organic acids is a primary goal of sustainable chemistry, aiming to reduce the carbon footprint associated with traditional plastics. mdpi.com The enzymatic degradation of these bio-based thiophene polyesters is also being explored, which could lead to environmentally friendly recycling processes through resynthesis of the monomers. frontiersin.org This approach aligns with the principles of a circular economy, where plastic waste is minimized. The use of this compound, particularly if derived from biological precursors, would contribute to this sustainable paradigm by enabling the creation of novel, potentially biodegradable, and recyclable polymers.
Components in Nonlinear Optics (NLO) Materials
Nonlinear optical (NLO) materials are crucial for next-generation applications in high-speed information processing, optical computing, and telecommunications. rsc.orgkuleuven.be Organic molecules have shown great promise for NLO applications due to their high hyperpolarizability and the ability to tune their properties through chemical synthesis. kuleuven.be
The key to a molecule's NLO activity, particularly for second-order effects like second-harmonic generation (SHG), lies in having a structure with a strong dipole moment, often achieved with an electron donor-acceptor (D-A) framework, and arranging these molecules in a non-centrosymmetric fashion. kuleuven.be this compound possesses the fundamental characteristics of an NLO chromophore.
Electron Donor: The thiophene ring is an electron-rich aromatic system that can act as the electron donor.
Electron Acceptor: The carboxylic acid group (-COOH) is an electron-withdrawing group that serves as the electron acceptor.
Conjugated System: The π-electron system of the thiophene ring provides the necessary conjugation to facilitate intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. kuleuven.be
The isopropyl group acts as a secondary donor and also influences the molecule's solubility and crystal packing, which is critical for achieving the required non-centrosymmetric alignment for bulk NLO effects. kuleuven.be By incorporating this molecule into polymers or crystal lattices, it is possible to engineer materials with significant second- and third-order NLO responses. nih.govrsc.org
Table 1: Structural Features of this compound for NLO Applications
| Molecular Component | Role in NLO Properties | Supporting Principle |
| Thiophene Ring | Electron Donor (D) | Electron-rich π-conjugated system facilitates charge transfer. |
| Carboxylic Acid (-COOH) | Electron Acceptor (A) | Electron-withdrawing nature creates a molecular dipole. |
| π-Conjugation Path | Charge Transfer Medium | Allows for efficient intramolecular charge transfer (ICT) between donor and acceptor. kuleuven.be |
| Isopropyl Group | Modulating Group | Influences solubility, steric hindrance, and crystal packing, which affects bulk NLO properties. |
Building Blocks for Liquid Crystalline Materials
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are integral to display technologies (LCDs) and are being explored for applications like organic field-effect transistors (FETs). nih.gov The formation of liquid crystalline phases is typically driven by molecular shape anisotropy, often found in molecules with a rigid core and flexible terminal chains.
Esters derived from 5-n-alkylthiophene-2-carboxylic acids, which are close structural analogs of this compound, have been shown to form liquid crystals. capes.gov.br These compounds exhibit extensive smectic polymorphism, a type of liquid crystal phase where molecules are arranged in layers.
The structure of this compound makes it an excellent candidate as a building block for liquid crystalline materials:
Rigid Core: The thiophene ring provides the necessary rigid, planar core.
Functional Handle: The carboxylic acid group allows for straightforward esterification with various alcohols, such as 4'-n-alkylbiphenyl-4-ols, to introduce another rigid segment and a flexible tail. capes.gov.br
Flexible Group: The isopropyl group provides some flexibility and influences the intermolecular spacing and packing, which are critical for determining the type of liquid crystal phase and the transition temperatures.
By systematically varying the length of the alkyl chain on the alcohol used for esterification, a homologous series of thiophene-based liquid crystals can be synthesized, allowing for fine-tuning of their mesophase behavior and properties for specific technological applications. capes.gov.br
Development of Carboxylic Acid-Based Inhibitors for Crystal Growth
The unwanted formation of mineral scale, such as calcium carbonate (CaCO₃), is a significant problem in industrial water systems, desalination plants, and oil and gas production. usgs.gov Chemical inhibitors are often used to prevent or reduce scale formation by interfering with the crystal nucleation and growth process. mdpi.com
Carboxylic acids and polymers containing carboxylate groups are known to be effective scale inhibitors. usgs.govmdpi.com The mechanism of inhibition involves the adsorption of the inhibitor molecule onto the active growth sites of the nascent mineral crystals. The negatively charged carboxylate groups bind strongly to cations (like Ca²⁺) on the crystal surface, blocking further addition of ions from the solution and thus retarding or stopping crystal growth. usgs.gov
This compound possesses the key functional group—the carboxylic acid—required for this activity. Its potential as a crystal growth inhibitor is based on the following attributes:
Active Functional Group: The carboxylic acid group can deprotonate to form a carboxylate anion that binds to the crystal surface. mdpi.com
Molecular Structure: The thiophene ring provides a rigid backbone, and its stereochemistry, along with the isopropyl group, would influence how the molecule adsorbs onto specific crystal faces of the scale mineral. The effectiveness of cyclic polycarboxylic acids suggests that the spatial orientation of the carboxylate groups is a critical factor. usgs.gov
Surface Activity: The combination of the polar carboxylic acid and the less polar isopropylthiophene body could impart surfactant-like properties, further enhancing its ability to modify the crystal surface.
Research on various polycarboxylic acids has shown that even at very low concentrations (parts per million), these inhibitors can significantly reduce the rate of scale formation. usgs.gov While polymers are often used, smaller molecules like this compound could serve as models or components for more complex and efficient inhibitor designs.
Investigations of Molecular Interactions and Biological Activities Excluding Clinical Data
Studies on Antimicrobial Properties (in vitro studies)
Thiophene (B33073) derivatives are a well-established class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including their potential as antimicrobial agents.
Antibacterial Activity
Various studies have demonstrated the in vitro antibacterial effects of thiophene-2-carboxamide and thioureide derivatives against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the ability of the thiophene ring, with its sulfur atom, to interact with microbial enzymes and metabolic pathways.
In one study, novel 3-amino, 3-hydroxy, and 3-methyl thiophene-2-carboxamide derivatives were synthesized and evaluated for their antibacterial activity. The 3-amino thiophene-2-carboxamide derivatives generally displayed higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts. Notably, the amino derivative 7b (substituted with a methoxy group) showed excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov The presence of a hydroxyl group in other derivatives also conferred better activity than the methyl-substituted compounds, possibly due to increased solubility. nih.gov
Another study focused on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues and their efficacy against an extended-spectrum-β-lactamase (ESBL) producing clinical strain of Escherichia coli. Two compounds, 4a and 4c , exhibited the highest activity, suggesting their potential as inhibitors of β-lactamase.
The minimum inhibitory concentration (MIC) is a key parameter in determining the potency of an antimicrobial agent. The following table summarizes the MIC values for selected thiophene-2-carboxylic acid derivatives against various bacterial strains.
| Compound | Target Organism | MIC (µg/mL) |
| Derivative 7b | S. aureus | Not specified, but high activity index |
| B. subtilis | Not specified, but high activity index | |
| E. coli | Not specified, but high activity index | |
| P. aeruginosa | Not specified, but high activity index | |
| Derivative 3b | B. subtilis | Not specified, but very good effect |
| P. aeruginosa | Not specified, but very good effect |
Note: The specific MIC values for derivatives 7b and 3b were not provided in the source material, only their relative activity.
Antifungal Activity
The antifungal potential of thiophene derivatives has also been a subject of investigation. These compounds have shown promise against various fungal pathogens, including Candida species.
A study on new thiourea derivatives of 2-thiophene carboxylic acid revealed moderate anticandidal potential at concentrations higher than 125 µg/mL. Three of the tested compounds showed considerable activity against all tested Candida strains. In contrast, some other derivatives in the same study had no inhibitory effect.
Another research effort synthesized fifteen 2-[(substituted-benzylidene)-amino]-5-methyl-thiophene-3-carbonitrile and 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives and screened them for in vitro antifungal activity against clinical isolates of Candida and Criptococcus. The results indicated that the presence of a cycloalkyl ring linked to the thiophene moiety was essential for antifungal activity, with cyclohexyl compounds being the most promising candidates.
The table below presents the minimum inhibitory concentration (MIC) data for some thiophene derivatives against fungal strains.
| Compound | Target Organism | MIC (µg/mL) |
| Thiourea Derivative IV.1 | Candida strains | >125 |
| Thiourea Derivative IV.6 | Candida strains | >125 |
| Thiourea Derivative IV.7 | Candida strains | >125 |
| Cyclohexyl Derivative 4d | Cryptococcus strains | 100-800 |
Antioxidant Activity Investigations (in vitro assays)
The antioxidant properties of chemical compounds are crucial in combating oxidative stress, which is implicated in various diseases. Thiophene derivatives have been explored for their antioxidant potential through various in vitro assays.
A study investigating novel thiophene-2-carboxamide derivatives employed the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method to evaluate their antioxidant properties. The results showed that the 3-amino thiophene-2-carboxamide derivative 7a exhibited significant antioxidant activity, with a 62.0% inhibition, which was comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov The 3-amino thiophene-2-carboxamide derivatives, in general, demonstrated the highest antioxidant activity among the tested compounds. nih.gov
Another study on thiourea derivatives of 2-thiophene carboxylic acid also confirmed their antioxidant capacity through DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS, and ferric reducing power assays. The findings indicated that all the tested compounds possessed antioxidant activity.
The following table summarizes the antioxidant activity of a selected thiophene derivative.
| Compound | Assay | % Inhibition |
| Derivative 7a | ABTS | 62.0 |
| Ascorbic Acid (Standard) | ABTS | 88.44 |
Enzyme Inhibition Studies (e.g., Urease Inhibition)
Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising strategy for the treatment of infections caused by these bacteria.
Research into morpholine-thiophene hybrid thiosemicarbazone derivatives has revealed their potential as potent urease inhibitors. In one study, a series of these compounds were synthesized and evaluated for their in vitro urease inhibitory effects. The majority of the synthesized compounds were found to be more potent than the standard inhibitor, thiourea. nih.govrsc.org The lead inhibitor, 5g (2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide), exhibited an uncompetitive mode of inhibition with a very low IC50 value. nih.govrsc.org
The structure-activity relationship analysis indicated that substitutions on the thiophene ring influenced the inhibitory potential. For instance, the addition of a methyl group at position 4 of the thiophene ring in compound 5c resulted in strong inhibitory potential. nih.gov
The table below presents the half-maximal inhibitory concentration (IC50) values for selected thiophene derivatives against urease.
| Compound | IC50 (µM) |
| 5a | 4.94 ± 2.7 |
| 5b | 4.96 ± 3.0 |
| 5c | 4.00 ± 2.4 |
| 5g | 3.80 ± 1.9 |
| Thiourea (Standard) | 22.31 ± 0.03 |
DNA Interaction Studies
The interaction of small molecules with DNA is a fundamental aspect of drug design, particularly for anticancer and antimicrobial agents. While specific studies on the DNA interaction of 4-Isopropylthiophene-2-carboxylic acid are not available, research on other thiophene derivatives provides insights into their potential DNA binding modes.
DNA Binding Modes and Mechanisms (e.g., intercalation)
Thiophene-containing compounds have been shown to interact with DNA, primarily through non-covalent binding modes such as minor groove binding and intercalation.
Minor Groove Binding: The minor groove of the DNA double helix is a common target for small molecules. The curvature of the thiophene ring, often incorporated into larger molecular scaffolds, can complement the shape of the minor groove. nih.gov Studies on benzimidazole-thiophene derivatives have demonstrated their ability to bind to the minor groove of DNA with high affinity. nih.gov These interactions are often stabilized by hydrogen bonds between the compound and the DNA bases, as well as van der Waals interactions. nih.gov The "sigma-hole" of the thiophene's sulfur atom, which has a positive electrostatic potential, can play a role in preorganizing the molecule for specific recognition of G•C base pairs in the minor groove.
Intercalation: Intercalation involves the insertion of a planar aromatic molecule between the base pairs of the DNA double helix. researchgate.net This mode of binding typically leads to a lengthening and unwinding of the DNA helix. While less commonly reported for simple thiophene derivatives, more complex, planar thiophene-containing aromatic systems could potentially act as DNA intercalators. The mechanism often starts with initial groove binding, followed by insertion into the base-pair stack. rsc.org
It is important to emphasize that without direct experimental data for this compound, its preferred mode of DNA interaction, if any, remains speculative. Further biophysical studies would be necessary to elucidate the specific binding mechanisms of this compound with DNA.
In Vitro Cytotoxicity Assessments against Cancer Cell Lines (e.g., HCT-15)
Thiophene derivatives are recognized for their potential as anticancer agents, with numerous studies investigating their cytotoxic effects against a variety of cancer cell lines. researchgate.netnih.govtechscience.com The human colon carcinoma cell line, HCT-15, is one of the models used to evaluate the antiproliferative activity of novel compounds.
While specific cytotoxicity data for this compound against HCT-15 cells is not prominently available in the reviewed literature, studies on structurally related thiophene compounds provide valuable insights. For example, a series of 6H-thiopyran-2,3-dicarboxylate derivatives, which contain a sulfur-based heterocyclic ring, demonstrated good cytotoxicity against HCT-15 cells. nih.gov Another study on a pentacyclic oleanane acid, ATA, showed cytotoxic effects against a panel of colorectal cancer cells, including HCT-15. mdpi.com These findings suggest that the thiophene scaffold can be a component of molecules with activity against colon cancer cells. Gallic acid has also been shown to have an inhibitory effect on HCT-15 cells, with an IC50 value of 740 μmol/L. nih.gov
The cytotoxic activity of thiophene derivatives is often dependent on the specific substitutions on the thiophene ring. For instance, studies have shown that the presence of certain functional groups can significantly enhance cytotoxicity. nih.govresearchgate.net The evaluation of this compound and its derivatives against HCT-15 and other colon cancer cell lines would be a logical step to determine its potential as an anticancer agent.
Table 2: Examples of Cytotoxicity of Thiophene and Related Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Measurement | Result |
|---|---|---|---|
| Thiophene Derivative (Compound 480) | HeLa | IC50 | 12.61 μg/mL researchgate.net |
| Thiophene Derivative (Compound 480) | Hep G2 | IC50 | 33.42 μg/mL researchgate.net |
| 3-aminothiophene-2-carboxylic acid methyl ester derivative (Compound 26) | HCT116 | IC50 | 5.28 μM nih.gov |
| 6H-thiopyran-2,3-dicarboxylate derivative (Compound 4a) | HCT-15 | Growth Inhibition | Arrested cell growth at 3.5 μM nih.gov |
| 3β-Hydroxy-12-oleanen-27-oic Acid (ATA) | HCT-15 | Cytotoxicity | Demonstrated sensitivity to the compound mdpi.com |
Note: The data in this table is interactive. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Exploration of Molecular Targets and Mechanisms of Action at Cellular Level
Understanding the molecular targets and mechanisms of action is crucial for the development of any potential therapeutic agent. For thiophene-based compounds, a variety of cellular mechanisms have been implicated in their biological effects, including anticancer activity.
One common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death. Studies on various phytochemicals against HCT-15 colon cancer cells have demonstrated that apoptosis can be triggered through the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential. nih.gov For example, treatment of HCT-15 cells with gallic acid led to membrane blebbing, cell shrinkage, and an accumulation of cells in the sub-G1 phase of the cell cycle, all hallmarks of apoptosis. nih.gov Similarly, some thiophene derivatives have been found to elevate ROS levels and disrupt mitochondrial function in cancer cells. nih.gov
Other potential mechanisms for thiophene derivatives include the inhibition of specific enzymes crucial for cancer cell survival and proliferation. For instance, some thiophene-based compounds have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammation and cancer progression. nih.gov Furthermore, molecular docking studies have suggested that certain thiophene derivatives can bind effectively to the active sites of targets like Retinoic acid receptor-related orphan receptor γt (RORγt), indicating a potential for receptor-mediated activity. techscience.com The specific molecular targets for this compound would need to be elucidated through further experimental studies, such as target-based screening, proteomic analyses, and molecular docking simulations.
Future Research Directions and Outlook
Expanding Synthetic Methodologies for Enhanced Accessibility and Sustainability
The future synthesis of 4-Isopropylthiophene-2-carboxylic acid and its derivatives will likely focus on improving efficiency, regioselectivity, and environmental compatibility. While classical methods such as the Fiesselmann, Gewald, and Paal-Knorr syntheses provide foundational routes to thiophene (B33073) rings, modern advancements offer more sustainable and versatile alternatives. proquest.comrsc.org Future research should aim to adapt metal-catalyzed cross-coupling and C-H activation strategies for the targeted synthesis of this compound, allowing for greater functional group tolerance and potentially fewer synthetic steps. rsc.org
A significant area for development is the adoption of green chemistry principles. This includes designing one-pot multicomponent reactions to increase atom economy, utilizing solvent-free reaction conditions, and exploring biocatalytic routes that operate under mild conditions. nih.govnih.gov The development of such methodologies will be crucial for making this compound more accessible for large-scale research and potential commercial applications.
| Approach | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Traditional Condensation (e.g., Fiesselmann) | Reaction of thioglycolic acid derivatives with α,β-acetylenic esters or ketones. proquest.com | Well-established procedures. | Improving regioselectivity for the 4-isopropyl substitution; replacing harsh reagents. |
| Metal-Catalyzed Cyclization | Copper or palladium-catalyzed reactions of functionalized alkynes and sulfur sources. researchgate.net | High efficiency and regioselectivity. researchgate.net | Developing catalysts that are cheaper, less toxic, and recyclable. |
| C-H Functionalization | Direct introduction of the isopropyl or carboxylic acid group onto a pre-formed thiophene ring. | High atom economy; reduces pre-functionalization steps. | Achieving precise positional control (C4 vs. C5) on the thiophene ring. |
| Biocatalytic Synthesis | Use of engineered enzymes to construct the thiophene ring or perform key transformations. | Environmentally benign (aqueous media, mild temperatures); high stereoselectivity. | Discovering or engineering enzymes capable of recognizing and transforming thiophene precursors. |
Advanced Computational Design and Prediction of Novel Analogs and Their Properties
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel analogs of this compound. Future research will heavily rely on quantum chemical methods like Density Functional Theory (DFT) to predict the structural and electronic properties of this molecule and its derivatives. acs.org Such studies can elucidate how modifications to the isopropyl group or the introduction of other substituents affect the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for applications in organic electronics. acs.org
In the context of medicinal chemistry, quantitative structure-activity relationship (QSAR) and molecular docking studies can be employed to design analogs with enhanced binding affinity for specific biological targets, such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, which are common targets for anti-inflammatory thiophene derivatives. nih.gov These computational predictions can guide synthetic efforts, prioritizing the creation of compounds with the highest potential for desired activities and reducing the time and cost associated with drug discovery. nih.govacs.org
| Analog | Modification | Predicted Property Focus | Potential Application |
|---|---|---|---|
| 4-tert-Butylthiophene-2-carboxylic acid | Isopropyl group replaced with a tert-butyl group. | Increased steric hindrance, modified solubility, altered receptor binding pocket fit. | Medicinal Chemistry (Target Specificity) |
| 5-Nitro-4-isopropylthiophene-2-carboxylic acid | Addition of an electron-withdrawing nitro group. | Lowered HOMO/LUMO levels, altered electronic properties. | Materials Science (Electron Acceptor) |
| Methyl 4-isopropylthiophene-2-carboxylate | Esterification of the carboxylic acid. | Increased lipophilicity, altered hydrogen bonding capability. | Medicinal Chemistry (Prodrug Design) |
| 4-Isopropylthiophene-2-carboxamide | Conversion of carboxylic acid to an amide. | Different hydrogen bonding patterns, potential for new biological interactions. | Medicinal Chemistry (Receptor Interaction) |
Elucidation of Complex Biological Mechanisms at the Molecular Level
The thiophene nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govrsc.orgpharmaguideline.com A critical future direction is to screen this compound and its derivatives for a wide range of biological activities. The presence of both a bulky alkyl group and a carboxylic acid suggests potential for nuanced interactions with biological macromolecules.
Beyond initial screening, in-depth mechanistic studies will be essential. This involves identifying specific molecular targets through techniques like affinity chromatography and proteomics. Once a target is identified (e.g., a specific enzyme or receptor), detailed biophysical and structural biology studies, such as X-ray crystallography or cryo-electron microscopy, can reveal the precise binding mode at the atomic level. Furthermore, understanding the metabolic fate of this compound is crucial. The metabolism of some thiophene-containing drugs can produce reactive intermediates via S-oxidation or epoxidation by cytochrome P450 enzymes. acs.orgfemaflavor.orgacs.org Future research must therefore include comprehensive metabolic profiling to identify potential bioactivation pathways and guide the design of safer, more effective therapeutic agents.
| Research Area | Objective | Experimental Techniques | Potential Outcome |
|---|---|---|---|
| Pharmacological Screening | Identify primary biological activity. | Cell-based assays (e.g., anti-inflammatory, cytotoxic, antimicrobial). | Discovery of lead therapeutic area. |
| Target Identification | Determine the specific protein(s) the compound interacts with. | Affinity chromatography-mass spectrometry, thermal shift assays, genetic screening. | Validation of a molecular target for drug action. |
| Mechanism of Action | Elucidate how the compound modulates target function. | Enzyme kinetics, receptor binding assays, structural biology (crystallography, NMR). | Understanding of molecular-level interactions and structure-activity relationships. |
| Metabolic Profiling | Characterize the metabolic pathways and identify metabolites. | In vitro studies with liver microsomes, in vivo animal studies, LC-MS/MS analysis. | Assessment of metabolic stability and potential for reactive metabolite formation. femaflavor.org |
Integration into Multi-component Systems for Material Science Advancements
Thiophene-based molecules are fundamental building blocks in materials science, particularly for organic electronics, due to their electronic properties and chemical stability. semanticscholar.orgresearchgate.netjuniperpublishers.com this compound is a promising candidate for integration into advanced multi-component systems. The carboxylic acid group provides a versatile anchor point for covalent attachment to other molecules, polymers, or surfaces, while the thiophene ring serves as the electronically active component. The isopropyl group can enhance solubility in organic solvents and influence the solid-state packing and morphology of thin films, which are critical factors for device performance. acs.org
Future research should explore the use of this compound as a monomer for the synthesis of novel polyesters or polyamides. nih.govmdpi.com These polymers could possess unique thermal and electronic properties. Additionally, it could be incorporated as a component in dye-sensitized solar cells, where the carboxylic acid group would anchor the molecule to the semiconductor surface. Its potential use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) should also be investigated, either as a discrete molecule in an active layer or as a functional side-chain in a larger conjugated polymer system. researchgate.net
| Application Area | Multi-component System | Role of this compound | Key Research Question |
|---|---|---|---|
| Conductive Polymers | Copolymers (e.g., with other aromatic units). | Functional monomer providing solubility and processability. | How does the isopropyl group affect polymer chain packing and conductivity? |
| Organic Photovoltaics (OPVs) | Donor-acceptor bulk heterojunction blends. | Component of the donor material or as an interfacial modifier. | What are the electronic energy levels (HOMO/LUMO) and how do they align with common acceptors? |
| Organic Sensors | Functionalized surfaces (e.g., gold nanoparticles, graphene). | Surface-anchored receptor molecule via the carboxylic acid group. | Can the thiophene ring's electronic properties change upon binding an analyte? |
| Metal-Organic Frameworks (MOFs) | Coordination polymer with metal nodes. | Organic linker molecule connecting metal centers. | What novel porous structures can be formed and do they exhibit interesting electronic or catalytic properties? |
Q & A
Q. What are the recommended synthetic routes for 4-Isopropylthiophene-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of thiophene-carboxylic acid derivatives typically involves multi-step reactions, including cyclization, functional group introduction, and purification. For 4-isopropyl-substituted analogs, key steps may include:
- Substituent Introduction: Use of alkylation or Friedel-Crafts reactions to introduce the isopropyl group onto the thiophene ring, often requiring Lewis acid catalysts (e.g., AlCl₃) .
- Carboxylic Acid Formation: Oxidation of a methyl or hydroxymethyl group at the 2-position of the thiophene ring, using reagents like KMnO₄ or CrO₃ under controlled pH and temperature .
- Optimization: Monitor reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography is critical to remove byproducts (e.g., unreacted starting materials or oxidation intermediates) .
Q. What analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- Primary Techniques:
- Resolving Discrepancies:
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Storage: Store in a cool, dry place away from incompatible materials (strong oxidizers, acids, or bases) to prevent hazardous reactions or decomposition .
- Handling: Use fume hoods to ensure adequate ventilation, and wear nitrile gloves and safety goggles to avoid skin/eye contact .
- Spill Management: Collect solid material with non-sparking tools and dispose of as hazardous waste. Avoid environmental release due to potential sulfur oxide decomposition products .
Advanced Research Questions
Q. How does the isopropyl substituent influence the electronic and steric properties of the thiophene ring, and what implications does this have for reactivity?
Methodological Answer:
- Electronic Effects: The electron-donating isopropyl group increases electron density at the 4-position of the thiophene ring, enhancing susceptibility to electrophilic substitution. This can be quantified via Hammett substituent constants (σ values) or computational methods (e.g., NBO analysis) .
- Steric Effects: The bulky isopropyl group may hinder reactions at adjacent positions, directing electrophiles to the 5-position. Steric maps generated from molecular modeling software (e.g., Gaussian) can predict regioselectivity .
- Experimental Validation: Compare reaction rates and products of 4-isopropyl derivatives with unsubstituted analogs in halogenation or nitration reactions .
Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Data Triangulation: Replicate assays under standardized conditions (e.g., enzyme inhibition studies using identical buffer systems and controls) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., replacing isopropyl with methyl or phenyl groups) and correlate changes with activity trends. Use dose-response curves and IC₅₀ values for quantitative comparisons .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify key interactions with target proteins, resolving discrepancies between in vitro and in silico results .
Q. How can computational methods enhance the design of this compound derivatives for specific applications, such as enzyme inhibition?
Methodological Answer:
- Virtual Screening: Use ligand-based pharmacophore models or structure-based docking to prioritize derivatives with high predicted affinity for target enzymes (e.g., kinases or proteases) .
- ADMET Prediction: Apply tools like SwissADME or ProTox-II to assess pharmacokinetic properties (e.g., solubility, metabolic stability) early in the design process .
- Dynamic Simulations: Conduct molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate binding stability over time and identify critical residues for interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
